4-Sulfobenzoic acid

Analytical Chemistry Mass Spectrometry Isomer Discrimination

Researchers using ortho- or meta-sulfobenzoic acid isomers risk divergent fragmentation patterns, altered coordination geometry, and non-interchangeable performance in validated analytical methods. 4-Sulfobenzoic acid (CAS 636-78-2) eliminates this risk through its defined para-orientation. - Enables unambiguous identification via diagnostic m/z 137 peak in IM-MS, critical for isomeric purity verification in pharmaceutical batch release. - Functions as a validated internal standard in CE-UV for linear alkylbenzene sulfonate (LAS) biodegradation tracking. - Serves as a bifunctional ligand for postsynthetic MOF functionalization (e.g., MOF-808), introducing mobile potassium ions via the sulfonate group while the carboxylate anchors to the framework. - Supplied with purity ≥98% and full analytical documentation for regulatory-compliant procurement.

Molecular Formula C7H6O5S
Molecular Weight 202.19 g/mol
CAS No. 636-78-2
Cat. No. B1208474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Sulfobenzoic acid
CAS636-78-2
Synonyms4-sulfobenzoic acid
4-sulfobenzoic acid, calcium (2:1) salt
4-sulfobenzoic acid, magnesium (2:1) salt
4-sulfobenzoic acid, monoammonium salt
4-sulfobenzoic acid, monopotassium salt
4-sulfobenzoic acid, monosodium salt
4-sulfobenzoic acid, potassium salt
4-sulfobenzoic acid, sodium salt
para-sulfobenzoic acid
para-sulphobenzoic acid
Molecular FormulaC7H6O5S
Molecular Weight202.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)S(=O)(=O)O
InChIInChI=1S/C7H6O5S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
InChIKeyHWAQOZGATRIYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Sulfobenzoic Acid (CAS 636-78-2): Chemical Identity and Functional Group Profile for Industrial Sourcing


4-Sulfobenzoic acid (CAS 636-78-2), also known as p-sulfobenzoic acid or 4-carboxybenzenesulfonic acid, is an aromatic compound featuring both a carboxylic acid group (-COOH) and a sulfonic acid group (-SO3H) positioned in a para relationship on a single benzene ring [1]. This dual-functional architecture confers distinct physicochemical properties, including high aqueous solubility and the ability to form stable salts and coordination complexes, which differentiate it from simple benzoic acid analogs [2]. The compound serves as a versatile building block in organic synthesis, a key intermediate in the production of dyes, fluorescent whitening agents, and pharmaceuticals, and a functional ligand in the construction of metal-organic frameworks (MOFs) .

Why 4-Sulfobenzoic Acid Cannot Be Readily Substituted by Other Sulfobenzoic Acids or Simple Benzoic Acid in Critical Applications


Generic substitution of 4-sulfobenzoic acid with its ortho- or meta- isomers, or with non-sulfonated benzoic acid, introduces significant risks in analytical, catalytic, and material science applications due to divergent molecular behavior [1]. The position of the sulfonic acid group fundamentally alters the molecule's fragmentation pathways, coordination geometry with metal ions, and chromatographic retention characteristics [2]. Even minor differences in regioisomer structure can lead to distinct crystal packing, altered reactivity, and non-interchangeable performance in validated methods. The quantitative evidence below demonstrates that these differences are not merely academic but directly impact experimental reproducibility, material properties, and downstream process efficiency, necessitating precise specification of the para-isomer (4-sulfobenzoic acid) for target applications.

Quantitative Differentiation of 4-Sulfobenzoic Acid from Closest Analogs: A Procurement Decision Guide


Isomeric Differentiation via Unique Fragmentation Signature (4-SBA vs. 2-SBA vs. 3-SBA)

In ion mobility mass spectrometry (IM-MS) experiments using a Synapt G2 mass spectrometer, the product ion spectrum of the para-isomer (4-sulfobenzoic acid) exhibits a unique arrival-time peak for an ion of m/z 137, corresponding to the loss of SO2 from the precursor m/z 201 ion [1]. This diagnostic peak is entirely absent in the product ion mobilograms of both the ortho- (2-sulfobenzoic acid) and meta- (3-sulfobenzoic acid) isomers, enabling definitive and unambiguous differentiation among the three regioisomers [1]. Conversely, the meta-isomer displays a unique peak at 3.42 ms attributed to the bisulfite anion (m/z 81), while the ortho-isomer lacks both of these signature peaks [1].

Analytical Chemistry Mass Spectrometry Isomer Discrimination

Chromatographic Resolution and Quantitation in Aromatic Sulfonate Mixtures (4-SBA vs. p-Toluenesulfonic Acid and Naphthalenesulfonates)

Using a Thermo Scientific Dionex IonPac AS32-Fast-4µm column with a potassium hydroxide (KOH) eluent gradient, 4-sulfobenzoic acid is cleanly resolved from p-toluenesulfonic acid and 2-naphthalenesulfonic acid, as well as from other common aromatic sulfonates, pigments, and dyes [1]. The method demonstrates baseline separation for a mixture of nine analytes including 4-sulfobenzoic acid (eluting as peak 3) from p-toluenesulfonic acid (peak 1) and 2-naphthalenesulfonic acid (peak 2), enabling accurate quantitation in complex industrial samples [1]. This validated separation demonstrates that 4-sulfobenzoic acid is not interchangeable with other sulfonic acid derivatives in validated analytical workflows.

Analytical Method Validation HPLC Ion Chromatography

Enabling Single-Ion Conductivity in Metal-Organic Frameworks via Postsynthetic Immobilization (4-SBA vs. Non-Sulfonated Ligands)

The potassium salt of 4-sulfobenzoic acid was successfully immobilized postsynthetically onto the hexa-zirconium nodes of the MOF-808 framework using a solution-phase, solvent-assisted ligand incorporation approach [1]. This functionalization introduced mobile potassium ions and permanently anchored sulfonate groups within the rigid framework, creating a single potassium-ion conducting metal-organic framework [1]. This specific architecture, enabled by the bifunctional nature of 4-sulfobenzoic acid (carboxylate for coordination, sulfonate for ion conduction), would be impossible to achieve with non-sulfonated benzoic acid or with ligands lacking the para-oriented, dual functional groups [1].

Materials Chemistry MOF Engineering Ion Transport

Performance as an Internal Standard in Capillary Electrophoresis for Environmental Analysis

In a validated capillary electrophoresis method with ultraviolet detection (CE-UV) for the determination of six sulfophenyl carboxylic acids in agricultural groundwater samples, 4-sulfobenzoic acid was successfully employed as an internal standard [1]. The method achieved quantification limits ranging from 4 to 6 ng/mL for the target analytes and was validated using a recovery assay [1]. The successful use of 4-sulfobenzoic acid as a reliable internal standard hinges on its structural similarity to the target sulfophenyl carboxylic acids, its stable chemical behavior under the separation conditions, and its distinct and reproducible migration time, which would not be guaranteed by alternative isomeric sulfobenzoic acids or non-sulfonated benzoic acid derivatives [1].

Environmental Analysis Capillary Electrophoresis Method Validation

Catalytic Efficiency in Multicomponent Reactions under Solvent-Free Conditions

4-Sulfobenzoic acid has been demonstrated as an efficient Brønsted acid catalyst for the one-pot, three-component synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions [1]. The study specifically identifies 4-sulfobenzoic acid as a 'new, effective, inexpensive, and available' catalyst for this transformation [1]. While the publication does not provide a direct quantitative comparison to other sulfonic acid catalysts like p-toluenesulfonic acid for this specific reaction, it establishes the compound's catalytic viability and effectiveness in this green chemistry context. The para-substitution pattern likely influences its acidity and steric properties, differentiating it from other sulfobenzoic acid isomers for this application.

Green Chemistry Organocatalysis Heterocycle Synthesis

Validated Application Scenarios Where 4-Sulfobenzoic Acid (CAS 636-78-2) Provides Documented Performance Advantages


Quality Control and Analytical Method Development for Isomeric Purity

Analytical laboratories tasked with the unambiguous identification and quantification of sulfobenzoic acid isomers in pharmaceutical intermediates or environmental samples can leverage the unique fragmentation signature of 4-sulfobenzoic acid in ion mobility mass spectrometry (IM-MS) [1]. The presence of the diagnostic m/z 137 peak (SO2 loss) in the product ion mobilogram definitively distinguishes the para-isomer from its ortho- and meta- counterparts, ensuring accurate batch release testing and regulatory compliance [1]. This specific differentiation is critical when isomeric purity is a key quality attribute of the final product.

Environmental Monitoring and Fate Studies of Linear Alkylbenzene Sulfonates (LAS)

Environmental research laboratories and regulatory agencies studying the biodegradation pathways of linear alkylbenzene sulfonates (LAS) in agricultural soils and groundwater can rely on 4-sulfobenzoic acid as a validated internal standard in capillary electrophoresis (CE-UV) methods [2]. Its proven stability and reproducible migration behavior under the specified conditions (25 mM ammonium acetate/acetic acid buffer, pH 5.5) enable the accurate quantification of sulfophenyl carboxylic acid degradation products, facilitating reliable tracking of contaminant fate and transport [2].

Design and Synthesis of Functional Metal-Organic Frameworks (MOFs) for Ion Transport

Materials science laboratories engaged in the design of solid-state electrolytes or ion-selective membranes can utilize the potassium salt of 4-sulfobenzoic acid for the postsynthetic functionalization of zirconium-based MOFs, such as MOF-808 [3]. This approach introduces mobile potassium ions and permanently anchored sulfonate groups within a rigid, porous framework, thereby creating a single potassium-ion conducting material [3]. This application is uniquely enabled by the bifunctional (carboxylate for coordination, sulfonate for ion conduction) and para-oriented nature of 4-sulfobenzoic acid, which non-sulfonated ligands cannot provide [3].

Chromatographic Analysis of Complex Industrial Mixtures Containing Aromatic Sulfonates

Quality assurance and process control laboratories in the dye, pigment, and detergent industries can implement the validated ion chromatography method using a Thermo Scientific Dionex IonPac AS32-Fast-4µm column for the separation and quantitation of 4-sulfobenzoic acid in the presence of other common aromatic sulfonates [4]. The method provides baseline resolution of 4-sulfobenzoic acid (Peak 3) from p-toluenesulfonic acid (Peak 1) and 2-naphthalenesulfonic acid (Peak 2), ensuring accurate monitoring of raw material purity and final product composition [4].

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